![molecular formula C10H14ClN3 B1396825 1-[(2-Chloropyridin-4-yl)methyl]piperazine CAS No. 1204701-53-0](/img/structure/B1396825.png)
1-[(2-Chloropyridin-4-yl)methyl]piperazine
Overview
Description
1-[(2-Chloropyridin-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring via a methylene bridge. It has a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine typically involves the reaction of 2-chloropyridine-4-carbaldehyde with piperazine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2-chloropyridine-4-carbaldehyde reacts with piperazine to form an imine intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloropyridin-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropyridine moiety can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form dechlorinated or hydrogenated products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted piperazine derivatives.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Dechlorinated or hydrogenated products.
Scientific Research Applications
1-[(2-Chloropyridin-4-yl)methyl]piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chloropyridin-4-yl)ethanone: This compound has a similar structure but with an ethanone group instead of a piperazine ring.
2-Chloropyridine-4-methanol: This compound has a hydroxymethyl group instead of a piperazine ring.
Uniqueness
1-[(2-Chloropyridin-4-yl)methyl]piperazine is unique due to its combination of a chloropyridine moiety and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields .
Properties
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDQCOFEQLIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


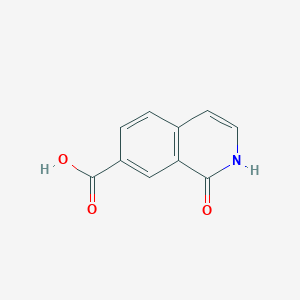


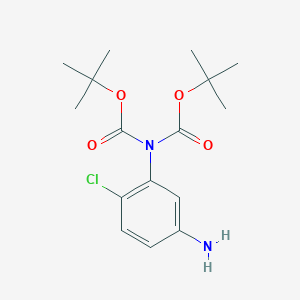
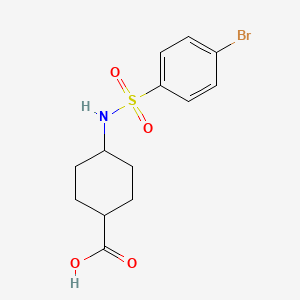

![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)


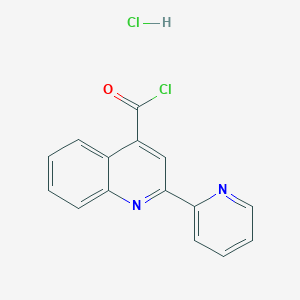

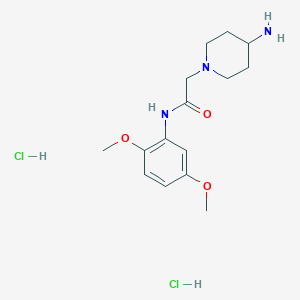
amine hydrochloride](/img/structure/B1396763.png)
